(S)-2-Trifluoromethyl-piperazine

Vue d'ensemble

Description

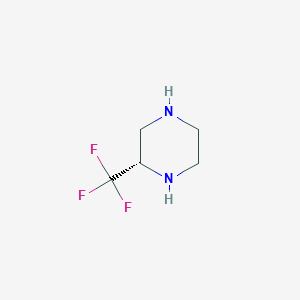

(S)-2-Trifluoromethyl-piperazine is a chiral compound characterized by the presence of a trifluoromethyl group attached to a piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Trifluoromethyl-piperazine typically involves the introduction of a trifluoromethyl group into a piperazine ring. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent reacts with a piperazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Trifluoromethyl-piperazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the trifluoromethyl group or the piperazine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperazine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

(S)-2-Trifluoromethyl-piperazine has demonstrated significant potential in several research domains:

Medicinal Chemistry

- Antidepressant Activity : Studies have shown that this compound exhibits antidepressant-like effects in animal models, linked to serotonin receptor modulation. In forced swim tests, it significantly reduced immobility time, suggesting its efficacy in treating depression .

- Anticancer Potential : Research indicates selective cytotoxicity against pancreatic cancer cell lines, with IC50 values of 10.5 µM for MiaPaCa-2 and 8.3 µM for PANC-1, highlighting its potential as an anticancer agent .

Neurology

- Ion Channel Modulation : This compound may act as a modulator of potassium channels, which are crucial for electrical signaling in nerve cells. Its ability to influence these channels could have implications for treating neurological disorders such as epilepsy and neuropathic pain .

GPCR Interaction

- This compound has been investigated for its binding affinity to G protein-coupled receptors (GPCRs), which play essential roles in various physiological processes. This interaction could influence cellular signaling pathways and has potential therapeutic implications .

Industrial Applications

The compound is also utilized in various industrial applications:

- Building Block in Organic Synthesis : Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in drug development and materials science .

- Pesticide Development : Derivatives of this compound are being explored for use in agrochemicals due to their biological activity against plant pathogens .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of this compound in rodents. Results showed a significant decrease in immobility during forced swim tests, indicating potential therapeutic effects on mood disorders through modulation of serotonin pathways .

Case Study 2: Anticancer Activity

Research focused on the cytotoxic effects against pancreatic cancer cell lines revealed selective toxicity, with promising IC50 values suggesting further exploration as an anticancer agent .

Mécanisme D'action

The mechanism by which (S)-2-Trifluoromethyl-piperazine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Trifluoromethyl-piperidine: Similar in structure but with a different ring system.

2-Trifluoromethyl-pyrrolidine: Another related compound with a different ring size.

2-Trifluoromethyl-morpholine: Contains an oxygen atom in the ring, offering different chemical properties.

Uniqueness

(S)-2-Trifluoromethyl-piperazine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in various fields.

Activité Biologique

(S)-2-Trifluoromethyl-piperazine is a compound that has garnered attention in pharmaceutical and agricultural research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

1. Overview of this compound

This compound is a piperazine derivative characterized by the presence of a trifluoromethyl group. The incorporation of this group significantly influences the compound's chemical properties, including metabolic stability, lipophilicity, and biological activity. Piperazine derivatives are known for their broad spectrum of pharmacological activities, including antidepressant, anticancer, and antimicrobial effects .

2. Synthesis of this compound

The synthesis of this compound involves several methodologies, primarily focusing on asymmetric synthesis techniques. Recent advancements have allowed for the production of enantiomerically pure piperazines through diastereoselective nucleophilic additions . The trifluoromethyl group can be introduced via various fluorination methods, enhancing the compound's potential as a drug candidate.

3.1 Antiviral Activity

Recent studies have demonstrated that certain trifluoromethyl piperazine derivatives exhibit significant antiviral properties against viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, compounds derived from trifluoromethyl pyridine piperazine showed protective activity ranging from 64% to 79% against these viruses . The underlying mechanism involves the enhancement of defense enzyme activities such as superoxide dismutase (SOD) and phenylalanine ammonia-lyase (PAL), which are crucial for plant defense responses.

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| A1 | 64.3 ± 4.9 | 66.0 ± 5.6 | 49.1 ± 4.5 |

| A2 | 66.1 ± 3.5 | 70.3 ± 5.0 | 67.3 ± 1.8 |

| A3 | 59.4 ± 3.5 | 79.1 ± 4.6 | 67.0 ± 4.5 |

3.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, showing effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi . The mechanism includes disruption of bacterial cell walls and inhibition of protein synthesis.

3.3 Anticancer Activity

Piperazine derivatives, including those containing trifluoromethyl groups, have been explored for their anticancer potential. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways . The specific mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival.

4.1 Case Study: Chlamydia Inhibition

A recent study evaluated the antichlamydial activity of piperazine-based compounds, revealing that certain derivatives could significantly reduce chlamydial inclusion numbers in infected cells . These findings suggest that this compound could serve as a lead compound for developing new treatments against Chlamydia infections.

4.2 Case Study: HIV-1 Inhibition

Research has shown that piperazine derivatives can act as CCR5 antagonists, effectively inhibiting HIV-1 entry into host cells . This highlights the therapeutic potential of this compound in antiviral therapies.

5. Conclusion

This compound is a promising compound with diverse biological activities ranging from antiviral to anticancer effects. Its unique chemical structure enhances its pharmacological properties, making it a valuable candidate in drug development and agricultural applications. Ongoing research will further elucidate its mechanisms of action and expand its potential therapeutic uses.

Propriétés

IUPAC Name |

(2S)-2-(trifluoromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEJOOCZWXGXDU-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297844 | |

| Record name | (2S)-2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-35-6 | |

| Record name | (2S)-2-(Trifluoromethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Trifluoromethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.